Methyl (s)-2-bromobutanoate

enantioselective synthesis biocatalysis chiral building block

Methyl (S)-2-bromobutanoate (CAS 114438-76-5) is the (S)-configured enantiomer of methyl 2-bromobutanoate, a chiral C5 α-bromoester with molecular formula C₅H₉BrO₂ and a molecular weight of 181.03 g/mol. This compound serves as a key stereogenic intermediate for introducing a defined (S)-2-bromobutanoyl unit into the molecular skeleton of chiral active pharmaceutical ingredients (APIs), most notably the broad-spectrum antiepileptic levetiracetam.

Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
CAS No. 114438-76-5
Cat. No. B6616886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (s)-2-bromobutanoate
CAS114438-76-5
Molecular FormulaC5H9BrO2
Molecular Weight181.03 g/mol
Structural Identifiers
SMILESCCC(C(=O)OC)Br
InChIInChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1
InChIKeyUFQQDNMQADCHGH-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (S)-2-Bromobutanoate (CAS 114438-76-5): Procurement-Relevant Identity and Role as a Chiral C5 Bromoester Building Block


Methyl (S)-2-bromobutanoate (CAS 114438-76-5) is the (S)-configured enantiomer of methyl 2-bromobutanoate, a chiral C5 α-bromoester with molecular formula C₅H₉BrO₂ and a molecular weight of 181.03 g/mol [1]. This compound serves as a key stereogenic intermediate for introducing a defined (S)-2-bromobutanoyl unit into the molecular skeleton of chiral active pharmaceutical ingredients (APIs), most notably the broad-spectrum antiepileptic levetiracetam [2]. Unlike its racemic counterpart (CAS 3196-15-4) or the (R)-enantiomer (CAS 114438-75-4), the (S)-configuration at the α-carbon is mandatory for downstream bioactivity in the target drug substance [3].

Why Racemic Methyl 2-Bromobutanoate or the (R)-Enantiomer Cannot Substitute for Methyl (S)-2-Bromobutanoate in Chiral API Synthesis


The stereochemistry at the α-carbon of methyl 2-bromobutanoate directly dictates the absolute configuration of the final drug substance; levetiracetam, for instance, is exclusively the (S)-enantiomer, and any contamination with the (R)-epimer produces the pharmacologically inactive enantiomer [1]. Substitution of the bromine atom with chlorine—a superficially similar halogen—alters the stereochemical outcome of biocatalytic reductions and reduces enantioselectivity, as demonstrated by the lower ee values obtained for chloro analogs compared to their bromo counterparts under identical enzymatic conditions [2]. Consequently, procurement specifications that do not mandate enantiopure (S)-configuration with verified enantiomeric excess cannot guarantee the required stereochemical fidelity for regulated pharmaceutical intermediate supply chains.

Quantitative Evidence for Differentiating Methyl (S)-2-Bromobutanoate from Its Closest Analogs: Enantioselectivity, Halogen Effects, and Synthetic Utility


Enantiomeric Excess: OYE-Mediated Biocatalytic Synthesis of Methyl (S)-2-Bromobutanoate Achieves 97% ee vs. 0% ee for Racemic Methyl 2-Bromobutanoate

Methyl (S)-2-bromobutanoate ((S)-5) obtained via Old Yellow Enzyme (OYE1–3) biotransformation of methyl (Z)-2-bromocrotonate ((Z)-1) achieved an enantiomeric excess (ee) of 97%, as determined by GC analysis on a chiral stationary phase [1]. In contrast, commercially available racemic methyl 2-bromobutanoate (CAS 3196-15-4) is a 1:1 mixture of (S)- and (R)-enantiomers with an ee of 0% . The same 97% ee was achieved by baker's yeast fermentation of (Z)-1 [1].

enantioselective synthesis biocatalysis chiral building block

Halogen-Dependent Enantioselectivity: Bromo Substrate Outperforms Chloro Analog in Biocatalytic Reduction (97% ee vs. 85% ee)

When the chloro analog (Z)-2 was submitted to the identical baker's yeast fermentation conditions, the resulting (S)-2-chlorobutanoic acid ((S)-4) was obtained with an ee of only 85% [1]. The corresponding bromo acid (S)-3 from (Z)-1 achieved ee = 97% under the same fermentation protocol [1]. The authors explicitly note that the enantiomeric excess values of the chloro reduction products were lower than those of the corresponding bromo analogues [1]. Furthermore, the substitution of chlorine with bromine did not prevent bioreduction but instead resulted in better conversion values and higher enantioselectivities [1].

halogen effect enantioselectivity OYE biocatalysis

Stereochemical Divergence: (Z)-Bromoalkenoate Substrate Affords (S)-Product Regardless of Olefin Geometry, Unlike Chloro Analogs That Yield Opposite Enantiomers

A striking stereochemical observation reported by Brenna et al. is that both (Z)- and (E)-diastereoisomers of α-bromo unsaturated esters afforded the same (S)-enantiomer of the corresponding reduced product [1]. This contrasts sharply with the behavior of the chloro analogs described by Utaka et al., where the (Z)- and (E)-chloro unsaturated esters yielded the (S)- and (R)-enantiomers respectively [1]. This stereochemical convergence for the bromo series means that the geometric purity of the starting alkene is not critical for obtaining the desired (S)-enantiomer, a significant practical advantage in process development.

stereochemical fidelity substrate geometry bioreduction

Direct Biocatalytic Asymmetric Synthesis vs. Kinetic Resolution: Avoiding 50% Theoretical Yield Loss

The OYE-mediated bioreduction of methyl (Z)-2-bromocrotonate constitutes a direct asymmetric synthesis, producing methyl (S)-2-bromobutanoate in 85% isolated yield with ee = 97% [1]. In contrast, alternative kinetic resolution approaches using lipases on racemic methyl 2-halobutanoates are inherently limited to a maximum 50% theoretical yield of the desired enantiomer [2]. While lipase-catalyzed resolution of racemic methyl 2-chlorobutanoate has been reported to achieve >95% ee [2], the maximum yield cannot exceed 50% without racemization of the undesired enantiomer and recycling.

asymmetric synthesis atom economy process efficiency

Absolute Configuration–Activity Relationship: (S)-Enantiomer Is the Pharmacophoric Requirement for Levetiracetam While (R) Yields Inactive Product

Levetiracetam is the (S)-enantiomer of etiracetam, and its anticonvulsant activity is stereospecific [1]. Methyl (S)-2-bromobutanoate (CAS 114438-76-5) provides the correct (S)-configuration for the 2-aminobutyramide chiral unit that is essential for levetiracetam's pharmacological activity [1]. The (R)-enantiomer, methyl (R)-2-bromobutanoate (CAS 114438-75-4), would lead to the (R)-enantiomer of levetiracetam, which lacks the desired therapeutic effect . This absolute configuration requirement is not a matter of degree but a binary prerequisite: procurement of the incorrect enantiomer yields an intermediate that is pharmacologically unusable for the target API.

structure-activity relationship levetiracetam chiral drug

Bromine as a Superior Leaving Group: Enhanced SN2 Reactivity for Nucleophilic Displacement in Downstream API Assembly

The bromine atom at the α-position of methyl (S)-2-bromobutanoate serves as a competent leaving group for SN2 nucleophilic displacement, a critical step in introducing the 2-oxopyrrolidin-1-yl moiety during levetiracetam synthesis [1]. The authors specifically highlight that the enzymatic reduction product already bears a suitable leaving group—the bromine atom—for nucleophilic displacement, avoiding the handling of hazardous triflic anhydride required for triflate-based alternatives [2]. While direct quantitative comparison of SN2 rates between bromo and chloro leaving groups in this specific substrate is not reported in the primary source, the well-established leaving group order (Br⁻ > Cl⁻) provides a class-level basis for the superiority of bromine over chlorine in this substitution chemistry.

leaving group ability nucleophilic substitution synthetic efficiency

Procurement-Relevant Application Scenarios for Methyl (S)-2-Bromobutanoate in Chiral API Intermediate Supply Chains


Levetiracetam (Keppra®) and Generic Antiepileptic Drug Manufacturing

Methyl (S)-2-bromobutanoate is a direct precursor to the (S)-2-aminobutyramide chiral unit of levetiracetam, the world's most prescribed broad-spectrum antiepileptic drug [1]. Its 97% ee biocatalytic production route [2] provides the stereochemical purity required for abbreviated new drug application (ANDA) submissions for generic levetiracetam, where enantiomeric purity is a critical quality attribute. Procurement of enantiopure (S)-bromoester eliminates the need for in-house chiral resolution and reduces the regulatory burden associated with demonstrating control of the (R)-impurity in the final API.

Brivaracetam and Next-Generation Chiral Anticonvulsant Synthesis

The (R)-enantiomer, methyl (R)-2-bromobutanoate (CAS 114438-75-4), is employed in the synthesis of brivaracetam, a newer SV2A-targeting anticonvulsant [1]. This complementary requirement means that reliable suppliers must be able to provide either enantiomer with documented enantiomeric excess. The ability to source both (S)- and (R)-enantiomers from a single supplier with verified chiral purity (ee ≥ 95% by chiral GC) is a procurement differentiator for organizations developing multiple chiral API candidates within the same therapeutic class.

Biocatalytic Process Development and Green Chemistry Route Scouting

The OYE-mediated enantioselective reduction of methyl (Z)-2-bromocrotonate to methyl (S)-2-bromobutanoate represents a model system for developing scalable biocatalytic processes in aqueous media at ambient temperature (30 °C, pH 7.0) [2]. This system avoids organic solvents, heavy metal catalysts, and high-pressure hydrogenation equipment required for asymmetric chemocatalytic alternatives [2]. Process development groups evaluating green chemistry routes to chiral α-haloesters can benchmark new enzyme variants or reaction engineering strategies against the published OYE1–3 performance data (85% yield, 97% ee, 12 h reaction time) [2].

Chiral Reference Standard and Analytical Method Development

Methyl (S)-2-bromobutanoate with a defined enantiomeric excess (97% ee) and optical rotation ([α]D²⁰ = −35.1, c 1, CHCl₃) [2] serves as a chiral reference standard for developing and validating GC or HPLC methods on chiral stationary phases. Analytical laboratories supporting levetiracetam manufacturing can use this compound to establish system suitability criteria, determine limits of detection for the (R)-enantiomer impurity, and calibrate chiral detectors, ensuring that batch release testing meets ICH Q6A specifications for chiral purity.

Quote Request

Request a Quote for Methyl (s)-2-bromobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.